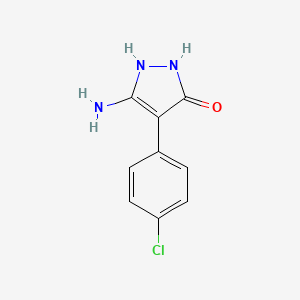

5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

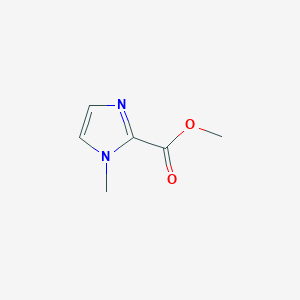

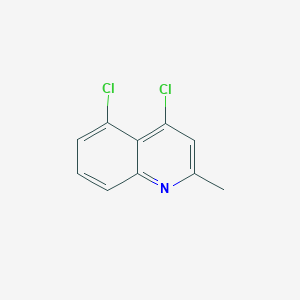

“5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one” is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms . They have numerous biological and pharmaceutical properties such as anti-inflammatory, sedative, hypnotic, fever-resistant, antifungal, and antibacterial .

Synthesis Analysis

The synthesis of pyrazoles is specific because they are found in several different structures . The simplest and most common method to synthesize pyrazoles is to use 1,3-dicarbonyl compounds or similar compounds such as acetals and imines with hydrazines . In one study, an environmentally friendly procedure for the synthesis of some novel 5-amino-pyrazole-4-carbonitriles was reported. This involved three-component mechanochemical reactions of synthetized azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

A series of novel pyrazole derivatives, including those synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown significant in vitro antimicrobial and anticancer activities. Compounds derived from this synthesis process exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as effective anticancer agents. Additionally, these compounds demonstrated good to excellent antimicrobial activity, highlighting their relevance in addressing microbial infections (Hafez, Al-Hussain, & El-Gazzar, 2016).

Anti-Inflammatory Applications

Another study focused on the synthesis of 2-pyrazoline analogues revealed significant anti-inflammatory effects mediated by the inhibition of phospholipase A2. These compounds, characterized by their structural features including the 4-chlorophenyl group, demonstrated potential as next-generation nonsteroidal anti-inflammatory drugs. This study also highlighted the importance of protein structure modelling and docking studies in understanding the molecular basis of their anti-inflammatory properties (Lokeshwari et al., 2017).

Anticancer Activity through Structural Analysis

The crystal structure of a related compound, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, was analyzed to understand its potential interactions and reactivity. The analysis indicated strong N—H⋯O hydrogen bonds forming chains along [001], suggesting a basis for its biological activities. This structural insight is crucial for designing compounds with enhanced biological efficacy (Mu et al., 2012).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Compounds like 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile demonstrated high inhibition efficiency, suggesting their application in protecting metal surfaces from corrosion. The study employed gravimetric, electrochemical, and density functional theory (DFT) methods to elucidate the mechanisms of action, indicating the multifaceted applications of these compounds beyond biological activities (Yadav et al., 2016).

Zukünftige Richtungen

The future directions for “5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one” could involve further exploration of its synthesis methods, biological activities, and potential applications. The development of environmentally friendly procedures for the synthesis of pyrazoles is of particular interest .

Eigenschaften

IUPAC Name |

5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEGFVLGLQKEKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NNC2=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80490521 |

Source

|

| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

62538-19-6 |

Source

|

| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)